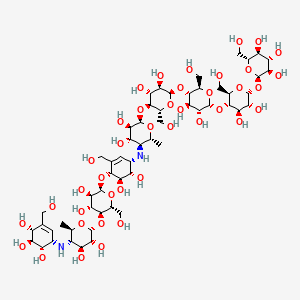
Trestatin A
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Trestatin A is a natural product found in Streptomyces with data available.
科学研究应用
Clinical Applications
-
Diabetes Management
- Case Study : A clinical trial demonstrated that administration of trestatin A significantly reduced plasma glucose and insulin levels in healthy subjects and non-insulin-dependent diabetic patients after consuming starchy foods. The study showed that both 3 mg and 6 mg doses resulted in lower insulin excretions and reduced incremental plasma glucose areas compared to placebo .
- Implication : These findings suggest that incorporating this compound into dietary regimens could enhance glycemic control in diabetic patients.
-
Obesity Treatment
- Mechanism : By inhibiting starch digestion, this compound may contribute to weight management by decreasing caloric absorption from carbohydrates. This effect is particularly relevant in obesity treatment strategies aimed at reducing overall caloric intake .
- Research Insight : Studies indicate that this compound could serve as a "starch blocker," potentially aiding in weight loss efforts by limiting the amount of glucose available for absorption .
-
Inflammatory Disorders
- Research Findings : this compound sulfate has exhibited strong anti-inflammatory properties by inhibiting selectin-mediated cell adhesion, which is crucial in the inflammatory response. In vitro studies showed a significant reduction in leukocyte rolling along blood vessels and neutrophil migration in animal models .
- Potential Application : This suggests that this compound could be explored for therapeutic use in various inflammatory conditions, providing a non-anticoagulant option for treatment .
Data Table: Summary of Clinical Findings
Biosynthetic Studies
Research into the biosynthesis of this compound has revealed insights into its production mechanisms within Streptomyces dimorphogenes. Understanding these pathways is crucial for enhancing the yield and efficacy of this compound, potentially leading to more effective formulations for clinical use .
常见问题
Basic Research Questions
Q. What biochemical assays are commonly used to evaluate Trestatin A’s inhibitory activity, and how should they be standardized?
To assess this compound’s inhibitory effects, researchers typically employ enzyme-linked immunosorbent assays (ELISAs), fluorometric substrate cleavage assays, or surface plasmon resonance (SPR) for binding affinity measurements. Standardization requires:
- Control groups : Include positive (e.g., known inhibitors) and negative (vehicle-only) controls.
- Replicate consistency : Perform triplicate measurements to account for intra-assay variability.
- Normalization : Use reference compounds for dose-response curve calibration .
- Temperature/pH stability : Pre-test assay conditions to avoid artifactual results due to compound degradation .
Q. How can researchers validate the purity and structural integrity of synthesized this compound?
Q. How should researchers design dose-response experiments to address conflicting reports about this compound’s IC50 values across studies?
Conflicting IC50 values often arise from assay variability. Mitigate this by:
- Standardized dilutions : Prepare stock solutions in DMSO at identical concentrations (e.g., 10 mM) across experiments.
- Cross-lab validation : Collaborate with independent labs to replicate results using shared protocols.
- Statistical rigor : Apply nonlinear regression models (e.g., four-parameter logistic curves) and report 95% confidence intervals .
- Buffer compatibility : Test activity in physiologically relevant buffers (e.g., PBS vs. Tris-HCl) to identify context-dependent effects .
Q. What methodologies are recommended to resolve contradictions in this compound’s mechanism of action between in vitro and in vivo models?
Discrepancies may stem from off-target effects or metabolic differences. Address these by:
- Pharmacokinetic profiling : Measure plasma/tissue concentrations via LC-MS to correlate exposure with efficacy.
- Knockout models : Use CRISPR-edited cell lines or transgenic animals to isolate target-specific effects.
- Multi-omics integration : Combine transcriptomics and proteomics to identify secondary pathways modulated in vivo .
Q. How can researchers optimize this compound’s assay sensitivity for low-abundance targets without increasing background noise?
Enhance signal-to-noise ratios through:
- Fluorescent probes : Develop quenched substrates with higher quantum yields.
- Pre-incubation steps : Allow compound-target binding equilibrium before initiating reactions.
- Microfluidic platforms : Reduce sample volume to concentrate interactions .
Q. What systematic approaches are effective for repurposing this compound for novel therapeutic targets?
Repurposing strategies include:
- Computational docking : Use molecular dynamics simulations to predict binding to non-canonical targets.
- Phenotypic screening : Test this compound in disease-relevant cell models (e.g., 3D organoids) with unbiased readouts (e.g., RNA-seq).
- Literature mining : Apply tools like PubMed’s MeSH terms to identify understudied pathways linked to this compound’s known targets .
Q. How should multi-omics data (e.g., metabolomics, proteomics) be integrated to study this compound’s polypharmacology?
Integration requires:
- Pathway enrichment analysis : Tools like STRING or Metascape to identify overlapping networks.
- Time-series experiments : Capture dynamic changes post-treatment to infer causality.
- Machine learning : Train models on omics datasets to predict synergistic or antagonistic drug combinations .
Q. What ethical and methodological considerations apply when transitioning this compound studies from animal models to human trials?
Key considerations include:
- Dose translation : Calculate human-equivalent doses using body surface area scaling, not mg/kg.
- Toxicity screening : Conduct thorough genotoxicity (Ames test) and cardiotoxicity (hERG assay) assessments.
- Informed consent protocols : Design clinical trial FAQs to address participant concerns about novel compounds .
Q. Documentation and Reproducibility
属性
CAS 编号 |
71884-70-3 |
|---|---|
分子式 |
C56H94N2O40 |
分子量 |
1435.3 g/mol |
IUPAC 名称 |
(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-5-[[(1S,4R,5R,6S)-4-[(2S,3R,4R,5S,6R)-5-[(2R,3R,4S,5S,6R)-3,4-dihydroxy-6-methyl-5-[[(1S,4R,5S,6S)-4,5,6-trihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-5,6-dihydroxy-3-(hydroxymethyl)cyclohex-2-en-1-yl]amino]-3,4-dihydroxy-6-methyloxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-6-(hydroxymethyl)oxane-3,4,5-triol |
InChI |
InChI=1S/C56H94N2O40/c1-12-23(57-16-3-14(5-59)25(66)31(72)26(16)67)29(70)38(79)50(86-12)94-46-19(8-62)89-52(41(82)34(46)75)93-45-15(6-60)4-17(27(68)33(45)74)58-24-13(2)87-51(39(80)30(24)71)95-47-20(9-63)90-53(42(83)35(47)76)96-48-21(10-64)91-54(43(84)36(48)77)97-49-22(11-65)92-56(44(85)37(49)78)98-55-40(81)32(73)28(69)18(7-61)88-55/h3-4,12-13,16-85H,5-11H2,1-2H3/t12-,13-,16+,17+,18-,19-,20-,21-,22-,23-,24-,25-,26+,27+,28-,29+,30+,31+,32+,33-,34-,35-,36-,37-,38-,39-,40-,41-,42-,43-,44-,45-,46-,47-,48-,49-,50-,51-,52-,53-,54-,55-,56-/m1/s1 |
InChI 键 |
PYVAAPGPTLLDGV-AGKSRYJLSA-N |
SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(C(C=C3CO)NC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(C(C(C(O8)CO)O)O)O)CO)CO)CO)C)O)O)CO)O)O)NC9C=C(C(C(C9O)O)O)CO |
手性 SMILES |
C[C@@H]1[C@H]([C@@H]([C@H]([C@H](O1)O[C@@H]2[C@H](O[C@@H]([C@@H]([C@H]2O)O)O[C@H]3[C@@H]([C@H]([C@H](C=C3CO)N[C@@H]4[C@H](O[C@@H]([C@@H]([C@H]4O)O)O[C@@H]5[C@H](O[C@@H]([C@@H]([C@H]5O)O)O[C@@H]6[C@H](O[C@@H]([C@@H]([C@H]6O)O)O[C@@H]7[C@H](O[C@@H]([C@@H]([C@H]7O)O)O[C@@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)CO)CO)CO)C)O)O)CO)O)O)N[C@H]9C=C([C@H]([C@@H]([C@H]9O)O)O)CO |
规范 SMILES |
CC1C(C(C(C(O1)OC2C(OC(C(C2O)O)OC3C(C(C(C=C3CO)NC4C(OC(C(C4O)O)OC5C(OC(C(C5O)O)OC6C(OC(C(C6O)O)OC7C(OC(C(C7O)O)OC8C(C(C(C(O8)CO)O)O)O)CO)CO)CO)C)O)O)CO)O)O)NC9C=C(C(C(C9O)O)O)CO |
同义词 |
trestatin trestatin A trestatin B trestatin C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















